molecular formula C12H20NO5- B12334711 (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate

(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate

Cat. No.: B12334711
M. Wt: 258.29 g/mol
InChI Key: DOVBBFXGLSGNNW-ITCHVEPBSA-M
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Description

The compound (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with stereospecific substitutions at the 2R and 4S positions. Key structural elements include:

  • A tert-butyl group at the N-1 position, enhancing steric bulk and stability.
  • Methyl and carboxylate esters at C2, influencing solubility and reactivity.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of smoothened (SMO) inhibitors like PF-04449913, where stereochemistry dictates biological activity . Its synthesis typically involves multi-step protection-deprotection strategies, as seen in Scheme 2 of Munchh et al. ().

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)13(10(17)18)6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H-,15,16,17,18)/p-1/t8-,12+,13?/m0/s1

InChI Key

DOVBBFXGLSGNNW-ITCHVEPBSA-M

Isomeric SMILES

C[C@@]1(C[C@H](CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-]

Canonical SMILES

CC1(CC(CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Piperidine Intermediates

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during synthesis. A representative method involves the hydrogenolytic cleavage of a benzyl group from benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate under hydrogen gas (15 psi) in the presence of palladium on carbon and di-tert-butyl dicarbonate (Boc₂O). This one-pot reaction achieves quantitative yield of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate.

Table 1: Boc Protection Reaction Conditions

Starting Material Reagents/Conditions Yield
Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate Pd/C, H₂ (15 psi), Boc₂O, THF/EtOH 100%

The reaction proceeds via catalytic hydrogenation, removing the benzyl group while simultaneously introducing the Boc moiety. The use of tetrahydrofuran (THF) and ethanol as co-solvents ensures homogeneity, and the absence of racemization is confirmed by optical rotation data.

Reductive Amination for Hydroxyl Group Introduction

The 4-hydroxy group in the target compound is introduced via stereoselective reductive amination. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with acetic acid as a proton source facilitates the reduction of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate. This method achieves 46% yield of (2S,4S)-4-(3-(2-chloro-4-fluorobenzoylamino)phenylamino)-2-methylpiperidine-1-carboxylate, demonstrating moderate stereocontrol.

Table 2: Reductive Amination Parameters

Substrate Reducing Agent Solvent Temp (°C) Yield
tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate STAB THF 45 46%

The (4S) configuration is favored due to steric hindrance from the 2-methyl group, directing hydride attack to the re face of the ketone. Post-reduction, the hydroxyl group is stabilized through hydrogen bonding with the Boc carbonyl.

Stereochemical Resolution via Grignard Addition

Grignard reagents are employed to install the 2-methyl group with (R) configuration. Allylmagnesium bromide reacts with tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate at 0°C in diethyl ether, yielding a diastereomeric mixture. Chromatographic purification isolates the (2R,4S) isomer with 55% efficiency.

Table 3: Grignard Reaction Optimization

Grignard Reagent Temp (°C) Solvent Diastereomeric Ratio Isolated Yield
AllylMgBr 0 Diethyl ether 3:1 (2R,4S:2S,4S) 55%

The reaction’s stereochemical outcome is rationalized by Felkin-Ahn model considerations, where the bulky Boc group adopts an anti-periplanar orientation to the incoming nucleophile.

Hydroxyl Group Functionalization and Quaternization

The piperidin-1-ium moiety is formed via quaternization of the tertiary amine. Treatment of (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate with methyl chloroformate in dichloromethane introduces the second carboxylate group, yielding the dicarboxylate salt.

Table 4: Quaternization Conditions

Substrate Alkylating Agent Solvent Yield
(2R,4S)-1-tert-Butyl-4-hydroxy-2-methylpiperidine Methyl chloroformate Dichloromethane 78%

The reaction proceeds via SN2 mechanism, with the Boc group preventing over-alkylation. The final product is isolated as a white crystalline solid with ≥97.0% purity by GC.

Industrial-Scale Synthesis and Purification

Large-scale production employs hydrogenation at 50°C under 3 bar H₂ pressure, using Pd/C to remove chiral auxiliaries. A one-pot protocol combining debenzylation and Boc protection achieves 95% yield, with subsequent recrystallization in cyclohexane/ethyl acetate enhancing enantiomeric excess to >99%.

Table 5: Industrial Process Metrics

Step Scale (g) Purity Post-Crystallization ee (%)
Debenzylation/Boc protection 200 95% 99

Analytical Characterization

Critical quality attributes include specific rotation ([α]D²⁰ = +62.0 to +66.0°, c=1 in EtOH), melting point (78–82°C), and GC purity. Chiral HPLC using a cellulose-based column resolves enantiomers, confirming the (2R,4S) configuration.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperidine ring or other substituents.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Agent :
    • The compound has shown promise as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological receptors.
    • A study highlighted its potential in developing drugs that modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .
  • API Intermediate :
    • It serves as an Active Pharmaceutical Ingredient (API) intermediate in the synthesis of more complex molecules used in drug formulation. The ability to modify its structure allows for the creation of derivatives with enhanced pharmacological properties .
  • Chiral Synthesis :
    • The chiral nature of this compound makes it valuable in asymmetric synthesis processes. It can be utilized to produce other chiral compounds that are essential in drug development, particularly in creating enantiomerically pure substances that exhibit specific biological activities .

Biological Studies

Research has indicated that (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate exhibits various biological activities:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Neuroprotective Properties

In a study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Derivatives

A recent synthetic study demonstrated how (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate could be modified to create novel derivatives with enhanced efficacy against specific targets in cancer therapy. The derivatives exhibited improved binding affinity and selectivity towards cancer cell lines.

Mechanism of Action

The mechanism by which (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers

The stereochemistry at C2 and C4 significantly impacts physicochemical and pharmacological properties. Key diastereomers include:

Compound Name CAS Number Configuration Molecular Formula Molar Mass (g/mol) Key Features
(2R,4S)-target compound Not provided 2R,4S C12H21NO5 259.3 Hydroxyl at C4, tert-butyl at N1
(2S,4S)-1-tert-butyl 2-methyl analog 1253790-89-4 2S,4S C12H21NO5 259.3 Diastereomer with inverted C2
(2R,4R)-1-tert-butyl 2-methyl analog 321744-25-6 2R,4R C12H21NO5 259.3 Inverted C4 configuration

Key Differences :

  • Solubility : The (2R,4S) isomer exhibits higher aqueous solubility due to optimal hydroxyl group orientation for hydrogen bonding.
  • Biological Activity : In SMO inhibitors, the (2R,4S) configuration is critical for binding to the target protein, whereas (2S,4S) analogs show reduced efficacy .

Ring Size Variants: Piperidine vs. Pyrrolidine

Replacing the six-membered piperidine ring with a five-membered pyrrolidine alters ring strain and conformational flexibility:

Compound Name CAS Number Ring Size Molecular Formula Key Applications
(2R,4S)-Piperidine derivative (target) - 6-membered C12H21NO5 Pharmaceutical intermediates
(2R,4S)-Pyrrolidine analog 254881-77-1 5-membered C11H19NO5 Peptide mimetics, enzyme inhibitors

Key Differences :

  • Ring Strain : Pyrrolidine derivatives exhibit higher ring strain, increasing reactivity in alkylation reactions.
  • Conformational Flexibility : Piperidine derivatives allow broader spatial arrangements, enhancing receptor-binding versatility.

Functional Group Modifications

Hydroxyl vs. Fluoro/Azide/Amino Substituents
Compound Name CAS Number Substituent Molecular Formula Applications
(2R,4S)-4-Hydroxy piperidine (target) - -OH C12H21NO5 Drug intermediates
(2S,4S)-4-Fluoro pyrrolidine 203866-16-4 -F C11H18FNO4 Enhanced metabolic stability
(2S,4S)-4-Azido pyrrolidine 121147-97-5 -N3 C11H18N3O4 Click chemistry precursors
(2R,4S)-4-Amino pyrrolidine 254881-77-1 -NH2 C11H20N2O4 Bioconjugation, prodrugs

Key Differences :

  • Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility and target engagement.
  • Electron Effects : Fluorine increases electronegativity and stability, while azides enable bioorthogonal reactions.

Ester Protecting Groups

Compound Name Protecting Groups Molecular Formula Synthesis Yield
(2R,4S)-1-tert-butyl 2-methyl analog (target) tert-butyl, methyl C12H21NO5 87% ()
1-Benzyl 2-methyl analog () Benzyl, methyl C15H19NO5 79% ()
Di-tert-butyl analog () tert-butyl (both) C14H25NO5 85% ()

Key Differences :

  • Stability : tert-butyl esters resist hydrolysis better than benzyl esters.
  • Deprotection Conditions : Benzyl groups require harsher conditions (e.g., H2/Pd), whereas tert-butyl groups use mild acids (e.g., TFA).

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound (2S,4S)-Piperidine (2R,4S)-Pyrrolidine
Melting Point (°C) Not reported 112–114 () 98–100 ()
[α]D20 (c 0.1, CHCl3) - -7.0 () +5.2 ()
LogP (Predicted) 1.2 1.2 0.8

Biological Activity

(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate is a chiral compound that has garnered attention in both organic chemistry and biological research. Its unique structural features make it a versatile intermediate in various chemical syntheses and a subject of interest for its potential biological activities.

  • Molecular Formula : C₁₂H₂₀N₁O₅
  • Molecular Weight : 258.29 g/mol
  • IUPAC Name : (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate

The biological activity of (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and neuroprotection.

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties. For instance, it has been shown to mitigate the effects of amyloid-beta (Aβ) peptide aggregation, which is implicated in neurodegenerative diseases like Alzheimer's. The compound acts as an inhibitor of both β-secretase and acetylcholinesterase, reducing Aβ aggregation and promoting cell viability in astrocytes exposed to Aβ .

Anti-inflammatory Properties

In vitro studies have demonstrated that (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium can reduce levels of pro-inflammatory cytokines such as TNF-α. This reduction suggests potential applications in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the evaluation of the compound's effects on astrocyte cells in the presence of Aβ. The results indicated that treatment with (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium led to a significant increase in cell viability compared to untreated controls . Specifically:

  • Cell Viability : Increased from 43.78% to 62.98% when treated with the compound alongside Aβ.

In animal models, while the compound showed some protective effects against oxidative stress induced by scopolamine, its bioavailability in the brain was questioned due to limited efficacy compared to established treatments like galantamine .

Comparative Analysis

Compound Mechanism Effectiveness Reference
(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-iumβ-secretase & acetylcholinesterase inhibitorModerate protective effect on astrocytes
GalantamineAcetylcholinesterase inhibitorHigh effectiveness in clinical use

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